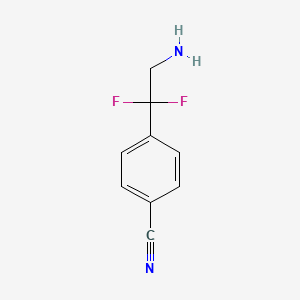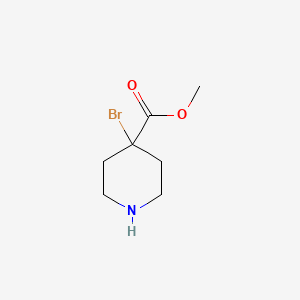![molecular formula C7H13NO B13525951 cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)
cis-Octahydropyrano[3,4-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Octahydropyrano[3,4-c]pyrrole: is a heterocyclic compound that features a fused pyrrole and pyran ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Annulation of the Pyran Ring: One of the primary methods involves the addition of a pyran ring to an existing pyrrole ring. This can be achieved through intramolecular heterocyclization involving an O-nucleophilic center.
Intramolecular Cyclization: Another common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-Octahydropyrano[3,4-c]pyrrole can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can also undergo substitution reactions, where functional groups on the pyrrole or pyran rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
cis-Octahydropyrano[3,4-c]pyrrole has several applications in scientific research:
Medicinal Chemistry:
Pharmaceutical Chemistry: It is promising for the synthesis of new pharmaceutical agents due to its unique structural properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The exact mechanism of action of cis-Octahydropyrano[3,4-c]pyrrole depends on its specific application. Generally, the compound interacts with molecular targets through its heterocyclic structure, which can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Pyrano[3,4-c]pyrrole Derivatives: These include benzannulated and spiro compounds, which share the pyrano[3,4-c]pyrrole core but have additional fused rings or spiro structures.
Pyrrolo[3,4-c]pyridine: This compound has a similar fused ring system but with a nitrogen atom in the pyridine ring instead of the oxygen in the pyran ring.
Uniqueness: cis-Octahydropyrano[3,4-c]pyrrole is unique due to its fully hydrogenated structure and the specific arrangement of the pyrrole and pyran rings. This gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole |
InChI |
InChI=1S/C7H13NO/c1-2-9-5-7-4-8-3-6(1)7/h6-8H,1-5H2/t6-,7-/m1/s1 |
Clave InChI |
DQEFFFJNBUDCCH-RNFRBKRXSA-N |
SMILES isomérico |
C1COC[C@@H]2[C@H]1CNC2 |
SMILES canónico |
C1COCC2C1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)

![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)






